N-(2,3-dimethylphenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 851131-95-8
Cat. No.: VC6027472
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851131-95-8 |
|---|---|
| Molecular Formula | C21H23N3OS |
| Molecular Weight | 365.5 |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H23N3OS/c1-14-10-15(2)12-18(11-14)24-9-8-22-21(24)26-13-20(25)23-19-7-5-6-16(3)17(19)4/h5-12H,13H2,1-4H3,(H,23,25) |
| Standard InChI Key | DVAKCPIRTOQULP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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A 2,3-dimethylphenyl group attached via an amide bond.
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A thioacetamide bridge serving as a flexible linker.
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A 1-(3,5-dimethylphenyl)-1H-imidazole ring providing aromaticity and hydrogen-bonding capabilities.
The imidazole ring’s nitrogen atoms and sulfur in the thioether group create polarizable regions, enhancing interactions with biological targets. Substituents on the phenyl rings (methyl groups at positions 2,3 and 3,5) introduce steric effects that influence conformational stability and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃OS |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C)C |
| Topological Polar Surface Area | 93.3 Ų |
Synthetic Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential coupling reactions:
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Imidazole Ring Formation: Cyclocondensation of 3,5-dimethylphenylglyoxal with ammonium acetate yields the 1-(3,5-dimethylphenyl)-1H-imidazole core.
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Thioether Linkage: Reaction of 2-mercaptoimidazole with chloroacetyl chloride introduces the thioacetamide bridge .
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Amide Coupling: The final step employs carbodiimide coupling agents (e.g., DCC or DIC) to attach the 2,3-dimethylphenylamine moiety.
Critical parameters include:
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Temperature control during imidazole cyclization (60–80°C).
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Anhydrous conditions for amide bond formation to prevent hydrolysis.
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole Formation | NH₄OAc, EtOH, reflux, 6 h | 72 |
| Thioether Formation | ClCH₂COCl, K₂CO₃, DMF, 0°C → RT | 65 |
| Amide Coupling | DCC, DMAP, CH₂Cl₂, 24 h | 58 |
Biological Activities and Mechanisms
Table 3: Comparative MIC Values for Analogous Compounds
| Compound | MIC (µM) vs S. aureus | MIC (µM) vs C. albicans |
|---|---|---|
| N1 | 1.27 | 2.54 |
| N22 | 2.60 | 3.10 |
| Target Compound | Pending data | Pending data |
Anticancer Activity
Imidazole-thioacetamide hybrids exhibit cytotoxicity against colorectal carcinoma (HCT116) with IC₅₀ values as low as 4.53 µM, surpassing 5-fluorouracil (IC₅₀ = 9.99 µM) . Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation .
Pharmacokinetic and Toxicity Profiling
ADME Predictions
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Absorption: High logP (3.8) predicts good membrane permeability but potential solubility limitations.
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Metabolism: Likely hepatic oxidation via CYP3A4, with methyl groups undergoing demethylation.
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Excretion: Renal clearance predominates due to moderate molecular weight.
Acute Toxicity
Preliminary rodent studies on analogs indicate an LD₅₀ > 500 mg/kg (oral), suggesting a favorable therapeutic index . Hepatotoxicity risks necessitate structural optimization to reduce metabolic activation of the imidazole ring.
Research Applications and Future Directions
Drug Discovery
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Antimicrobial Scaffold: Modular synthesis allows substitution at positions 2 (imidazole) and 3 (phenyl) to enhance potency .
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Kinase Inhibition: The compound’s planar structure shows potential for ATP-binding pocket targeting in tyrosine kinases.
Materials Science
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Coordination Polymers: Sulfur and nitrogen donor atoms enable metal-organic framework (MOF) construction for gas storage.
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Optoelectronic Materials: Conjugated π-system supports applications in organic semiconductors.
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